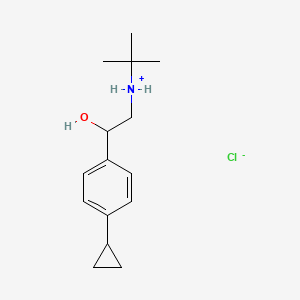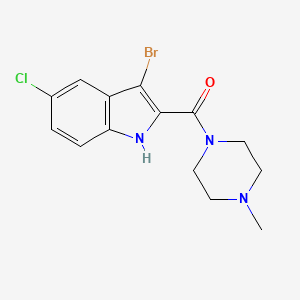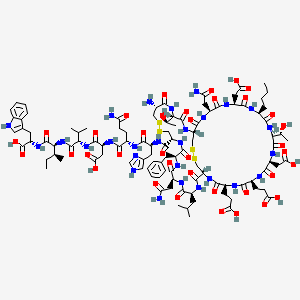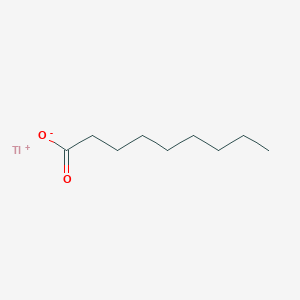
Thallium(1+) nonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Thallium(1+) nonanoate can be synthesized through the reaction of thallium(I) hydroxide with nonanoic acid. The reaction typically occurs in an aqueous medium and involves the neutralization of the acid by the base, resulting in the formation of the thallium salt.
Industrial Production Methods: Industrial production of this compound may involve the use of thallium(I) nitrate or thallium(I) acetate as starting materials, which are reacted with nonanoic acid under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified through recrystallization or other separation techniques.
化学反応の分析
Types of Reactions: Thallium(1+) nonanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under certain conditions.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: The nonanoate group can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, chlorine, and bromine can oxidize thallium(I) to thallium(III).
Reducing Agents: Sodium borohydride and other reducing agents can reduce thallium(III) to thallium(I).
Substitution Reactions: Ligands such as halides, phosphines, and amines can replace the nonanoate group under appropriate conditions.
Major Products Formed:
Oxidation: Thallium(III) compounds such as thallium(III) oxide.
Reduction: Thallium(I) compounds.
Substitution: Various thallium(I) complexes with different ligands.
科学的研究の応用
Thallium(1+) nonanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of thallium(1+) nonanoate involves its ability to interact with various molecular targets. Thallium ions can mimic potassium ions, allowing them to interfere with cellular processes such as energy production and ion transport. This interference can lead to the inhibition of enzymes such as Na+/K±ATPase, resulting in altered cellular metabolism and function.
類似化合物との比較
- Thallium(1+) acetate
- Thallium(1+) nitrate
- Thallium(1+) chloride
Comparison: Thallium(1+) nonanoate is unique due to the presence of the nonanoate group, which imparts specific properties such as hydrophobicity and potential biological activity. Compared to other thallium(I) compounds, this compound may exhibit different solubility, reactivity, and interactions with biological systems.
特性
CAS番号 |
34244-92-3 |
|---|---|
分子式 |
C9H17O2Tl |
分子量 |
361.61 g/mol |
IUPAC名 |
nonanoate;thallium(1+) |
InChI |
InChI=1S/C9H18O2.Tl/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 |
InChIキー |
IOLRUEIWGYQRSX-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCC(=O)[O-].[Tl+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


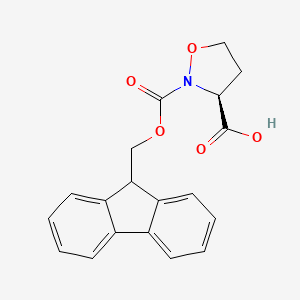

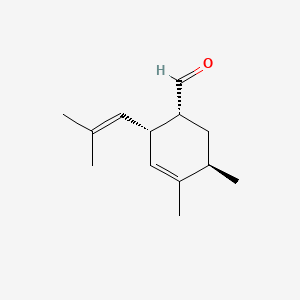
![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
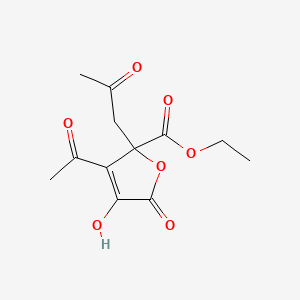
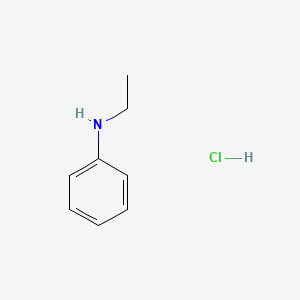
![Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)
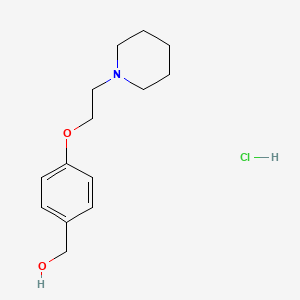
![[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13746887.png)
![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
